N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibitory Activity
A study conducted by Abedinifar et al. (2018) explored the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, which included structures similar to N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide. These compounds demonstrated potent butyrylcholinesterase inhibitory activities, with IC50 values ranging from 0.054 to 2.7 µM, and showed good inhibitory effects on Aβ self-aggregation (Abedinifar et al., 2018).
Synthesis in Heterocyclic Chemistry
Research by Mohareb et al. (2004) involved synthesizing benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to this compound. These compounds were used to yield various heterocyclic derivatives, demonstrating the versatility of this chemical structure in synthesizing diverse heterocyclic compounds (Mohareb et al., 2004).
Synthesis for VEGFR Inhibition
Scott et al. (2006) described the scalable synthesis of a compound structurally similar to this compound for inhibiting VEGFR. This study highlights the application of such compounds in the development of inhibitors for specific biological targets (Scott et al., 2006).
Sigma Receptor Ligands
Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands, including compounds related to this compound, as selective ligands for sigma receptors. These ligands exhibited high affinity at the sigma-1 receptor, suggesting their potential use in targeting sigma receptors (Marriott et al., 2012).
Complexation with Lanthanides
Kobayashi et al. (2019) investigated the complexation properties of a compound structurally akin to this compound with trivalent lanthanides. This study provides insight into the potential use of such compounds in complexation and coordination chemistry, particularly with lanthanides (Kobayashi et al., 2019).
Antimicrobial Screening
Idrees et al. (2019) synthesized derivatives of benzofuran-2-carboxamide and screened them for antimicrobial activity. This research indicates the potential of such compounds, including this compound, in developing new antimicrobial agents (Idrees et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
For instance, the presence of a thiophene and pyridine ring could potentially interact with biological targets through pi-pi stacking interactions or hydrogen bonding .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth or survival of this bacterium .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(17-10-13-4-1-2-6-16(13)23-17)21-11-14-5-3-8-20-18(14)15-7-9-24-12-15/h1-10,12H,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNALGLBKRBYEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.